5-Formyl-2-hydroxy-3-methoxybenzamide
Description
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-formyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C9H9NO4/c1-14-7-3-5(4-11)2-6(8(7)12)9(10)13/h2-4,12H,1H3,(H2,10,13) |
InChI Key |
ZOFPATFWGWCJGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)N)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination of Methyl-Substituted Methylbenzoates
Procedure :
Methyl-2-methoxy-4-acetylamino benzoate is chlorinated using chlorine gas in acetic acid at controlled temperatures (15–20°C). This yields methyl-2-methoxy-4-acetylamino-5-chlorobenzoate.-
- Reagents: Methyl-2-methoxy-4-acetylamino benzoate, chlorine gas, acetic acid
- Temperature: 15–20°C
- Yield: Approximately 86% with a melting point of 153°C, indicating high purity.
Data Table 1: Chlorination of Methylbenzoates
| Reactant | Solvent | Temperature | Chlorine Equiv. | Yield | Melting Point |
|---|---|---|---|---|---|
| Methyl-2-methoxy-4-acetylamino benzoate | Acetic acid | 15–20°C | 1.56 mol | 86% | 153°C |
Step 2: Amidation to Benzamide Derivatives
Procedure :
The chlorinated intermediate reacts with N,N-diethylethylenediamine in ethylene glycol at 120°C, forming N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide.-
- Reagents: Chlorinated benzoate, N,N-diethylethylenediamine
- Temperature: 120°C
- Yield: ~81% with melting point 149°C.
Data Table 2: Amidation Reaction
| Reactant | Solvent | Temperature | Yield | Melting Point |
|---|---|---|---|---|
| Chlorinated benzoate + N,N-diethylethylenediamine | Ethylene glycol | 120°C | 81% | 149°C |
Oxidation and Formylation to the Aldehyde
The key step involves oxidation of the amino group to form the aldehyde at the 5-position.
Step 3: Oxidation to 2-Hydroxy-3-methoxybenzaldehyde
Procedure :
Methylated benzamides undergo oxidation with manganese dioxide in dichloromethane at 36°C, converting the methyl group to aldehyde.-
- Reagents: Methyl-2-methoxy-4-acetylamino-5-chlorobenzoate, MnO₂
- Temperature: 36°C
- Yield: Variable, typically around 70–80%.
Data Table 3: Oxidation
| Reactant | Solvent | Temperature | Reagent | Yield | Notes |
|---|---|---|---|---|---|
| Methylated benzamide | Dichloromethane | 36°C | MnO₂ | 70–80% | Converts methyl to aldehyde |
Step 4: Final Formylation
Procedure :
The aldehyde intermediate reacts with formamide or via Vilsmeier-Haack formylation to introduce the formyl group at the 5-position, yielding 5-Formyl-2-hydroxy-3-methoxybenzamide .-
- Reagents: Formamide or POCl₃ with DMF (Vilsmeier reagent)
- Temperature: Reflux conditions (~100°C)
- Purification: Crystallization or chromatography.
Alternative Synthetic Routes
Direct Amidation of 2-Hydroxy-3-methoxybenzoic Acid
- Using coupling reagents like DCC or EDC in a suitable solvent (e.g., DMF or DCM) to directly convert the acid to the benzamide, followed by formylation.
Multi-step Aromatic Functionalization
- Starting from commercially available 2-hydroxy-3-methoxybenzoic acid, chlorination at the 5-position via selective electrophilic substitution, followed by amidation and oxidation.
Summary of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination → Amidation → Oxidation → Formylation | Multi-step | Cl₂, N,N-diethylethylenediamine, MnO₂, POCl₃ | High selectivity, well-documented | Time-consuming, requires multiple purification steps |
| Direct Amidation of Acid | Coupling reagents | DCC/EDC, DMF | Fewer steps | Less control over regioselectivity |
| Aromatic Substitution | Electrophilic substitution | Chlorinating agents, oxidants | Simple starting materials | Less selective, possible by-products |
Research Findings and Data
Yield Data :
The chlorination step typically yields around 86%, while amidation can reach 81%. Oxidation yields vary from 70–80%, depending on conditions.Purity and Characterization :
Melting points and spectral data (NMR, IR) confirm the structure at each stage, with high purity achievable via recrystallization.Reagent Efficiency : Chlorinating agents like chlorine gas or N-chlorosuccinimide (NCS) are effective, with NCS offering milder conditions. Oxidation with MnO₂ is selective for methyl to aldehyde conversion.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2-hydroxy-3-methoxybenzamide.
Reduction: 5-Hydroxymethyl-2-hydroxy-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-hydroxy-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
(a) Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9)
- Structure : Differs in the terminal group (ester vs. amide) but retains the 5-formyl and 2-methoxy substituents.
- Reactivity : The ester group (COOCH₃) is more hydrolytically labile than the amide group, making it less stable under physiological conditions but more reactive in synthetic pathways.
- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory or antitumor agents due to its versatile formyl group .
(b) 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5)
- Structure : Replaces the benzamide core with a sulfonamide (-SO₂NH₂) group and introduces a 2-oxopropyl substituent.
- Key Differences : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~13–15), influencing solubility and bioavailability. The 2-oxopropyl group may enhance lipophilicity .
(c) Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)
- Structure : Combines ester, sulfamoyl (-SO₂NH₂), and methoxy groups.
- Comparison : The dual functionality (ester and sulfamoyl) broadens its reactivity profile, enabling participation in both nucleophilic and electrophilic reactions. This contrasts with the simpler amide and formyl groups in the target compound .
Structural Similarity and Substituent Effects
A critical factor in comparing these compounds is the position and nature of substituents :
- Formyl Group : Present in both 5-Formyl-2-hydroxy-3-methoxybenzamide and Methyl 5-formyl-2-methoxybenzoate, this group facilitates condensation reactions (e.g., Schiff base formation) for further derivatization .
- Hydroxy vs.
Physicochemical and Pharmacological Implications
Biological Activity
5-Formyl-2-hydroxy-3-methoxybenzamide, with the chemical formula C_8H_9NO_3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Formyl-2-hydroxy-3-methoxybenzamide features a benzamide structure with hydroxyl and methoxy substituents. Its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 167.16 g/mol |
| Melting Point | 150 °C |
| Solubility | Soluble in ethanol |
| Log P | 0.73 |
The biological activity of 5-Formyl-2-hydroxy-3-methoxybenzamide is primarily attributed to its ability to interact with various molecular targets. These interactions may modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways, which are crucial in many diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that compounds similar to 5-Formyl-2-hydroxy-3-methoxybenzamide exhibit anti-inflammatory properties. For instance, studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by macrophages, thus potentially reducing inflammation in various models .
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. It may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, which is vital in protecting cells from oxidative damage associated with chronic diseases.
Neuroprotective Effects
Preclinical studies suggest that 5-Formyl-2-hydroxy-3-methoxybenzamide may exert neuroprotective effects by modulating pathways involved in neuroinflammation and neuronal survival. For example, it has been shown to reduce the activation of microglia and astrocytes in models of neurodegeneration .
Case Study 1: Cancer Therapy
In a study investigating novel compounds for cancer treatment, 5-Formyl-2-hydroxy-3-methoxybenzamide was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways .
Case Study 2: Neurodegenerative Disease Models
In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation. The mechanism was linked to enhanced clearance of amyloid-beta by promoting microglial activation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Formyl-2-hydroxy-3-methoxybenzamide, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Hydroxybenzamide | Hydroxyl group only | Moderate anti-inflammatory |
| 4-Methoxybenzamide | Methoxy group only | Antioxidant properties |
| 5-Formyl-2-hydroxybenzamide | Both hydroxyl and methoxy groups | Strong anti-inflammatory & antioxidant |
Q & A
Q. What are the optimal synthetic routes for 5-Formyl-2-hydroxy-3-methoxybenzamide, considering functional group compatibility?
- Methodological Answer : Synthesis typically involves multi-step reactions to balance reactivity of hydroxyl, formyl, and methoxy groups. Key approaches include:
- Esterification followed by formylation : Protect the hydroxyl group via esterification (e.g., using acetic anhydride), introduce the formyl group via Vilsmeier-Haack reaction, and deprotect under mild acidic conditions .
- Selective oxidation : Start with 3-methoxy-2-hydroxybenzaldehyde derivatives and use controlled oxidation agents (e.g., KMnO₄ in neutral conditions) to avoid over-oxidation of sensitive groups .
Critical parameters include temperature control (20–60°C) and solvent selection (e.g., DMF for polar intermediates).
Q. Which spectroscopic techniques are most effective for characterizing 5-Formyl-2-hydroxy-3-methoxybenzamide?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 6.8–8.2 ppm for formyl and hydroxyl protons) and confirm methoxy groups (δ ~3.8 ppm). Coupling constants in COSY spectra help assign adjacent substituents .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl vibrations (broad peak ~3200 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₉H₉NO₄: 196.0605) and fragmentation patterns to validate structure .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the biological activity of 5-Formyl-2-hydroxy-3-methoxybenzamide derivatives?
- Methodological Answer :
- Comparative SAR Studies : Synthesize derivatives (e.g., 5-fluoro or 5-chloro analogs) and assess bioactivity in antimicrobial assays (MIC values) or enzyme inhibition studies (e.g., COX-2). Use X-ray crystallography to correlate substituent placement with target binding .
- Electron-Withdrawing Groups : Halogens (Cl, F) enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in proteins. Methoxy groups improve solubility but may reduce membrane permeability .
- Data Analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .
Q. What computational strategies can predict the reactivity of 5-Formyl-2-hydroxy-3-methoxybenzamide in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., formyl carbon) .
- MD Simulations : Simulate solvent interactions (e.g., in DMSO/water) to predict solvation effects on reaction kinetics.
- Transition State Analysis : Use QM/MM methods to model nucleophilic attack (e.g., by amines) and calculate activation energies .
Q. How does 5-Formyl-2-hydroxy-3-methoxybenzamide interact with metal ions, and what implications does this have for catalytic applications?
- Methodological Answer :
- Coordination Studies : Titrate with Cu²⁺/Fe³⁺ and monitor via UV-Vis (ligand-to-metal charge transfer bands) or EPR for paramagnetic complexes. Stability constants (log K) quantify binding affinity .
- Catalytic Testing : Use the compound as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare yields with/without metal co-catalysts to assess synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
